

The Discovery and Initial Synthesis of Naxagolide: A Technical Overview

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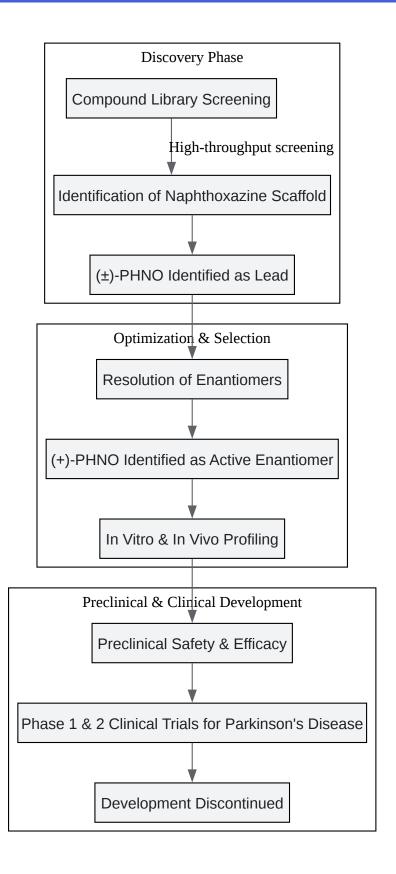
Introduction

Naxagolide, also known by its developmental code (+)-PHNO and as Dopazinol, is a potent and selective dopamine D2 and D3 receptor agonist.[1][2] Developed by Merck & Co. in the 1980s, it was investigated as a potential therapeutic agent for Parkinson's disease.[1][2][3] As a non-ergoline naphthoxazine derivative, **Naxagolide** represented a novel chemical scaffold for the development of dopaminergic agents. Although it reached Phase 2 clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and pharmacological profile of **Naxagolide**, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

Naxagolide, or (+)-4-propyl-9-hydroxynaphthoxazine, was first described in the scientific literature in 1984. It emerged from research programs at Merck & Co. aimed at identifying novel, potent, and selective dopamine D2 receptor agonists for the treatment of Parkinson's disease. The discovery process involved the screening of a library of compounds for their ability to bind to dopamine receptors and elicit a functional response. The (+)-enantiomer of PHNO was identified as a particularly potent candidate and was selected for further development. Clinical investigations in the 1980s and 1990s explored its efficacy as both an oral and transdermal treatment for Parkinson's disease.





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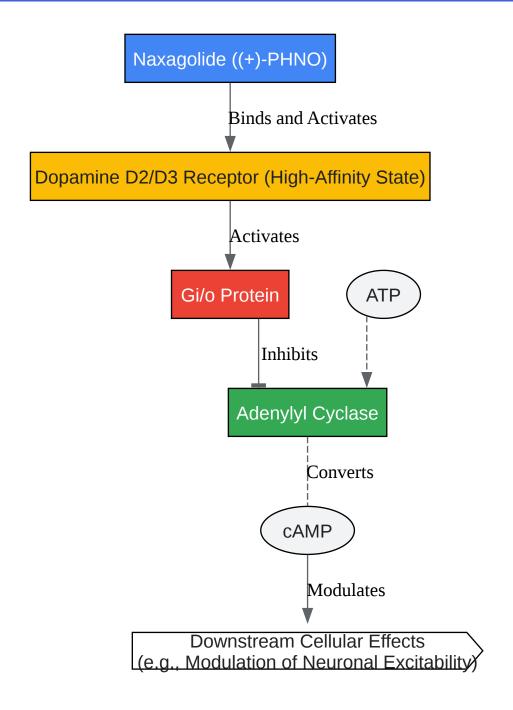
Discovery and development workflow of **Naxagolide** ((+)-PHNO).



Mechanism of Action and Signaling Pathway

Naxagolide is a direct-acting agonist at dopamine D2 and D3 receptors, with a notable selectivity for the D3 subtype. It exhibits a high affinity for the G-protein coupled D2 receptor, preferentially binding to its high-affinity state. As a D2-like receptor agonist, **Naxagolide**'s mechanism of action involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is characteristic of D2 receptor activation and is believed to mediate the therapeutic effects of dopaminergic agonists in Parkinson's disease. Furthermore, **Naxagolide** has been shown to be a full agonist at human D4.4 and 5-HT1A receptors.





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Simplified signaling pathway of **Naxagolide** at the D2/D3 receptor.

Pharmacological Profile

The pharmacological characteristics of **Naxagolide** have been extensively studied, revealing its high potency and selectivity.

In Vitro Binding Affinities and Potency



Naxagolide demonstrates high affinity for dopamine D2 and D3 receptors. It shows approximately 50-fold selectivity for the D3 receptor over the D2 receptor. The tables below summarize the in vitro binding affinities and functional potencies of **Naxagolide**.

Table 1: Dopamine Receptor Binding Affinities of Naxagolide

Receptor Subtype	Ki (nM)
Dopamine D2	8.5
Dopamine D3	0.16

Table 2: In Vitro Functional Potency of **Naxagolide**

Assay	Species	Tissue	IC50 (nM)
[3H]apomorphine binding inhibition	Rat	Striatal membranes	23
[3H]spiperone binding inhibition	Rat	Striatal membranes	55

In Vivo Potency and Efficacy

In vivo studies in animal models of Parkinson's disease demonstrated the potent dopaminomimetic effects of **Naxagolide**.

Table 3: In Vivo Potency of **Naxagolide** in Rodent Models



Test	Species	Effect	ED50 (μg/kg, i.p.)
Hypothermia Induction	Mouse	Produces hypothermia	13
Postural Asymmetry	Mouse	Unilaterally caudectomized	4
Stereotypy Induction	Rat	Produces stereotypy	10
Contralateral Turning	Rat	6-hydroxydopamine- lesioned	5
dOPA Accumulation Inhibition	Rat	γ-butyrolactone- treated	11

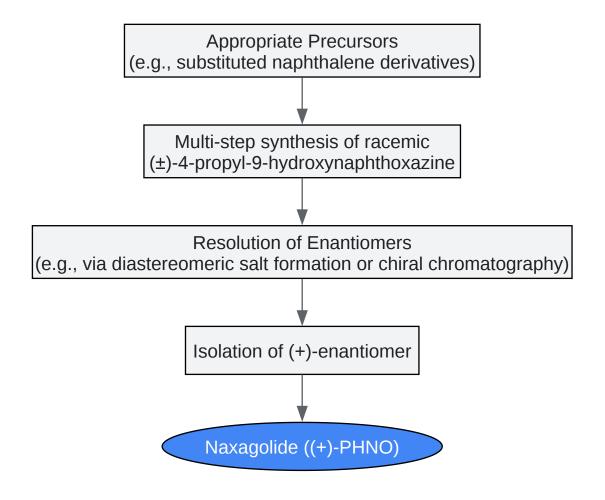
Experimental ProtocolsInitial Synthesis of Naxagolide ((+)-PHNO)

While a detailed step-by-step protocol for the initial synthesis of **Naxagolide** by Merck in the early 1980s is not readily available in the public domain, the key challenge in its synthesis is the stereoselective construction of the tricyclic naphthoxazine core. The pharmacologically active enantiomer is the (+)-form. The general approach involves the synthesis of the racemic mixture of 4-propyl-9-hydroxynaphthoxazine, followed by chiral resolution to isolate the desired (+)-enantiomer.

A reported concise synthetic approach to (+)-PHNO involves the asymmetric transfer hydrogenation of racemic α -haloketones, which provides a method for achieving high diastereo- and enantioselectivities.

General Synthetic Workflow:





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General synthetic workflow for **Naxagolide**.

In Vitro Receptor Binding Assays

The binding affinities of **Naxagolide** to dopamine receptors were determined using radioligand binding assays with rat striatal membranes.

- Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
- Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]apomorphine or [3H]spiperone) and varying concentrations of **Naxagolide**.
- Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the



membrane-bound radioligand.

- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

The dopaminomimetic activity of **Naxagolide** was assessed in various rodent models.

- 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model:
 - Lesioning: Rats are unilaterally lesioned in the substantia nigra with 6-OHDA to create a model of Parkinson's disease.
 - Drug Administration: After a recovery period, Naxagolide is administered intraperitoneally (i.p.).
 - Behavioral Assessment: The number of contralateral (away from the lesioned side)
 rotations is counted over a specified period. An increase in contralateral rotations is
 indicative of dopamine agonist activity.
- Stereotypy in Rats:
 - Drug Administration: Naxagolide is administered to rats.
 - Behavioral Observation: The animals are observed for stereotyped behaviors such as sniffing, licking, and gnawing, which are scored according to a standardized rating scale.

Conclusion

Naxagolide ((+)-PHNO) is a historically significant dopamine D2/D3 receptor agonist that played a role in the exploration of non-ergoline structures for the treatment of Parkinson's disease. Its high potency and selectivity for the D3 receptor continue to make it a valuable tool in neuroscience research, particularly as a radiotracer for positron emission tomography (PET)



imaging of the dopaminergic system. While its clinical development was halted, the study of **Naxagolide** has contributed to the broader understanding of dopamine receptor pharmacology and the development of subsequent generations of dopaminergic drugs.

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